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molecular formula C25H27FN4O4 B3021694 tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate CAS No. 763114-04-1

tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate

Cat. No. B3021694
M. Wt: 466.5 g/mol
InChI Key: LDWYSPDHYSLKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07692006B2

Procedure details

To a stirred solution of industrial methylated spirits (IMS) (2200 ml) and concentrated HCl (4400 ml) was added compound C (2780.2 g) in portions at room temperature under nitrogen, the foaming was controlled by the addition rate. The solution was then stirred at 15 to 25° C. for 30 minutes and sampled for completion (HPLC).
Quantity
2780.2 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirits
Quantity
2200 mL
Type
solvent
Reaction Step One
Name
Quantity
4400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14](=[O:34])[C:15]2[CH:20]=[C:19]([CH2:21][C:22]3[C:31]4[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=4)[C:25](=[O:32])[NH:24][N:23]=3)[CH:18]=[CH:17][C:16]=2[F:33])[CH2:10][CH2:9]1)=O)(C)(C)C>Cl>[F:33][C:16]1[CH:17]=[CH:18][C:19]([CH2:21][C:22]2[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[C:25](=[O:32])[NH:24][N:23]=2)=[CH:20][C:15]=1[C:14]([N:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)=[O:34]

Inputs

Step One
Name
Quantity
2780.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C1=C(C=CC(=C1)CC1=NNC(C2=CC=CC=C12)=O)F)=O
Name
industrial methylated spirits
Quantity
2200 mL
Type
solvent
Smiles
Name
Quantity
4400 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 (± 5) °C
Stirring
Type
CUSTOM
Details
The solution was then stirred at 15 to 25° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ALIQUOT
Type
ALIQUOT
Details
sampled for completion (HPLC)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC1=C(C=C(CC2=NNC(C3=CC=CC=C23)=O)C=C1)C(=O)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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